molecular formula C17H22N2O3S B5488544 2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide

2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B5488544
M. Wt: 334.4 g/mol
InChI Key: YOBQJEJERBPNJT-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzene sulfonamide core, followed by the introduction of the methoxy, methyl, and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and pyridine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfonamide-sensitive enzymes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of methoxy, methyl, and pyridinyl groups could result in unique interactions with molecular targets, potentially leading to novel applications in research and industry.

Properties

IUPAC Name

2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(15(22-5)9-13(14)4)23(20,21)19-17-12(3)7-6-8-18-17/h6-11H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBQJEJERBPNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide
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2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide
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2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide
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2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide
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2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide
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2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide

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